N-(5-Bromo-2-nitrophenyl)piperidin-1-amine
Overview
Description
N-(5-Bromo-2-nitrophenyl)piperidin-1-amine is a fascinating chemical compound with a unique structure that has garnered significant interest in scientific research. This compound is known for its versatility and is used extensively in various fields, including drug synthesis and catalysis studies.
Preparation Methods
The synthesis of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction involves the use of boron reagents and palladium catalysts to achieve the desired product.
Chemical Reactions Analysis
N-(5-Bromo-2-nitrophenyl)piperidin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-Bromo-2-nitrophenyl)piperidin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is used in drug synthesis and the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-nitrophenyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
N-(5-Bromo-2-nitrophenyl)piperidin-1-amine can be compared with other similar compounds, such as 2-Bromo-4-(piperidin-1-ylamino)nitrobenzene. While both compounds share similar structural features, this compound is unique in its specific reactivity and selectivity, making it a valuable asset for advanced chemical research.
Properties
IUPAC Name |
N-(5-bromo-2-nitrophenyl)piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-4-5-11(15(16)17)10(8-9)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPWWWBEDXGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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